molecular formula C9H14N2O2S B1444416 tert-Butyl methyl(thiazol-2-yl)carbamate CAS No. 479198-74-8

tert-Butyl methyl(thiazol-2-yl)carbamate

Cat. No.: B1444416
CAS No.: 479198-74-8
M. Wt: 214.29 g/mol
InChI Key: YEFAMUXMAJVGDW-UHFFFAOYSA-N
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Description

tert-Butyl methyl(thiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H14N2O2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its white solid form and is typically stored at temperatures between 0-5°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl(thiazol-2-yl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl thiazol-2-yl carbamate with iodomethane in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF). The reaction is carried out at temperatures ranging from 5°C to ambient temperature over a period of 2 hours . Another method involves the use of tetrahydrofuran (THF) as a solvent, where tert-butyl thiazol-2-yl carbamate is reacted with iodomethane in the presence of t-butoxy potassium at 0°C, followed by stirring at room temperature for 16 hours .

Industrial Production Methods

Industrial production of methylthiazol-2-ylcarbamic acid tert-butyl ester typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and iodomethane are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl methyl(thiazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

tert-Butyl methyl(thiazol-2-yl)carbamate can be compared with other similar compounds, such as:

  • Thiazole-2-carboxylic acid tert-butyl ester
  • Methylthiazol-2-ylcarbamic acid ethyl ester
  • Thiazol-2-ylcarbamic acid tert-butyl ester

These compounds share similar structural features but differ in their ester groups or substituents on the thiazole ring. This compound is unique due to its specific combination of the thiazole ring and tert-butyl ester group, which imparts distinct chemical and biological properties.

Biological Activity

Tert-butyl methyl(thiazol-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with tert-butyl carbamate. The process is often facilitated by various coupling agents and can be optimized to enhance yield and purity. For example, a common method involves using sodium hydride in dimethylformamide (DMF) at low temperatures to promote the formation of the desired carbamate .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). The compound demonstrated a dose-dependent inhibitory effect on cell proliferation, with IC50 values ranging from 5.16 to 20 μM depending on the cell line .

Cell Line IC50 (μM) Mechanism of Action
MCF-710.5Induction of apoptosis
HeLa15.3Inhibition of CDK9
HT-298.7Disruption of microtubule assembly

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating RNA polymerase II transcription. Inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1, triggering apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring significantly influence the biological activity of carbamates. For instance, substituents at specific positions on the thiazole can enhance potency against cancer cells or alter selectivity towards different CDKs .

Substituent Position Effect
MethylC2Increased potency against CDK9
CyclopropylC4Enhanced selectivity

Case Studies

  • Inhibition of Drug Resistance : A study highlighted that this compound could reverse drug resistance in SW620/Ad300 cell lines, enhancing the efficacy of chemotherapeutic agents like paclitaxel and doxorubicin at concentrations as low as 10 μM .
  • Antimicrobial Activity : Another investigation revealed its potential as an antimicrobial agent, particularly against Pseudomonas aeruginosa. The compound reduced swarming behavior and pyocyanin production, indicating its ability to disrupt virulence factors associated with this pathogen .

Properties

IUPAC Name

tert-butyl N-methyl-N-(1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-10-5-6-14-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFAMUXMAJVGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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